molecular formula C18H19FN2O2S B380850 Styryl[4-(4-fluorophenyl)piperazino] sulfone CAS No. 260441-13-2

Styryl[4-(4-fluorophenyl)piperazino] sulfone

Cat. No.: B380850
CAS No.: 260441-13-2
M. Wt: 346.4g/mol
InChI Key: XYOVXTNRTDLPSQ-XNTDXEJSSA-N
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Description

Styryl[4-(4-fluorophenyl)piperazino] sulfone is a synthetic small molecule of significant interest in neuroscience and medicinal chemistry research. This compound is part of the styryl sulfone class, which is recognized for its multi-target neuroprotective properties, including potent antioxidative and anti-neuroinflammatory activities . Research on analogous styryl sulfone structures has demonstrated promising efficacy in cellular and animal models of Parkinson's disease (PD). These related compounds have been shown to inhibit neuroinflammatory responses and protect dopaminergic neurons by significantly suppressing the MPTP/MPP+-induced activation of the p38 MAPK signaling pathway, thereby inhibiting the downstream NF-κB-mediated neuroinflammation and apoptosis . Concurrently, they can activate the Nrf2 pathway, promoting its nuclear transfer and upregulating the expression of key antioxidant phase II detoxification enzymes like HO-1 and GCLC, which collectively work to reduce oxidative stress damage . Styryl sulfone compounds are also noted for their favorable metabolic stability and good blood-brain barrier permeability, making them efficient candidates for central nervous system (CNS) target engagement . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S/c19-17-6-8-18(9-7-17)20-11-13-21(14-12-20)24(22,23)15-10-16-4-2-1-3-5-16/h1-10,15H,11-14H2/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOVXTNRTDLPSQ-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(4-Fluorophenyl)piperazine Intermediate

The piperazine backbone is typically prepared via nucleophilic aromatic substitution or reductive amination. A patent by describes the preparation of 4-(4′-fluorophenyl)piperidines using formaldehyde-mediated cyclization, which can be adapted for piperazine synthesis:

  • Cyclization : React 4-fluoroaniline with bis(2-chloroethyl)amine in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) to form 1-(4-fluorophenyl)piperazine.

  • Purification : Crystallization from toluene yields the intermediate with >99% purity.

Direct Coupling via Sulfonyl Chloride

  • Sulfonyl Chloride Synthesis : React trans-β-styrylthiol with chlorine gas in aqueous HCl\text{HCl} to form trans-β-styrylsulfonyl chloride.

  • Coupling Reaction : Treat 1-(4-fluorophenyl)piperazine with the sulfonyl chloride in dichloromethane, using triethylamine as a base to scavenge HCl\text{HCl}:

    R-NH+ClSO2CH=CH-PhR-NH-SO2CH=CH-Ph+HCl\text{R-NH} + \text{ClSO}_2-\text{CH=CH-Ph} \rightarrow \text{R-NH-SO}_2-\text{CH=CH-Ph} + \text{HCl}

    Yields reach 85–90% under inert atmospheres.

Sulfide Oxidation Route

  • Sulfide Formation : React 1-(4-fluorophenyl)piperazine with trans-β-styrylthiol in the presence of Na2S\text{Na}_2\text{S} as a phase-transfer catalyst.

  • Oxidation to Sulfone : Treat the sulfide intermediate with 35% H2O2\text{H}_2\text{O}_2 and sodium tungstate (Na2WO4\text{Na}_2\text{WO}_4) at 50–85°C:

    R-S-CH=CH-PhH2O2,Na2WO4R-SO2CH=CH-Ph\text{R-S-CH=CH-Ph} \xrightarrow{\text{H}_2\text{O}_2, \text{Na}_2\text{WO}_4} \text{R-SO}_2-\text{CH=CH-Ph}

    This method achieves 91–95% conversion with <1% 2,4′-isomer formation.

Optimization and Scalability Considerations

Reaction Condition Optimization

  • Temperature Control : Maintaining 50–85°C during oxidation prevents styryl group isomerization.

  • Catalyst Loading : Sodium tungstate at 0.1–3% molar ratio balances reaction rate and cost.

  • Solvent Systems : Dichloromethane and toluene are preferred for their low reactivity and high solubility for intermediates.

Byproduct Mitigation

  • Isomer Suppression : Adding 1,2,4-trichlorobenzene as a dehydrating agent reduces 2,4′-isomer formation to <0.5%.

  • Acidic Workup : Washing with dilute H2SO4\text{H}_2\text{SO}_4 removes oxidative dimerization byproducts without product loss.

Analytical Validation and Characterization

Purity Assessment

  • HPLC Analysis : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) confirms purity >99.9%.

  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 347.4) validates molecular weight.

Structural Confirmation

  • 1^1H NMR : Key signals include δ 7.6–7.8 ppm (styryl protons), δ 6.9–7.1 ppm (fluorophenyl aromatic protons), and δ 3.2–3.5 ppm (piperazine CH2_2 groups).

  • IR Spectroscopy : Strong absorptions at 1320 cm1^{-1} (SO2\text{SO}_2 asymmetric stretch) and 1150 cm1^{-1} (SO2\text{SO}_2 symmetric stretch).

Industrial-Scale Production Insights

Cost-Effective Reagent Selection

  • Sodium Sulfide : Preferred over costly mesitylene for dehydration.

  • Hydrogen Peroxide : Environmentally benign compared to KMnO4\text{KMnO}_4.

Crystallization Protocols

  • Solvent Selection : Crystallization from toluene/water mixtures (9:1 v/v) yields needle-like crystals with 90% recovery.

  • Particle Size Control : Slow cooling (0.5°C/min) ensures uniform crystal morphology .

Chemical Reactions Analysis

Types of Reactions

Styryl[4-(4-fluorophenyl)piperazino] sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to the corresponding sulfide under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group may yield sulfoxides, while reduction could produce sulfides.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:
Styryl[4-(4-fluorophenyl)piperazino] sulfone serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals. Its unique structure allows for the modification of various functional groups, facilitating the creation of new compounds with desired biological activities. The compound can undergo multiple chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution, making it versatile for synthetic chemists .

2. Reaction Pathways:
The compound can be synthesized through various routes, often involving the cyclization of piperazine derivatives with sulfonium salts. These synthetic pathways are essential for producing derivatives that may exhibit enhanced pharmacological properties .

Reaction Type Description Common Reagents
OxidationConverts sulfone to sulfoxide or further oxidized productsHydrogen peroxide, peracids
ReductionConverts sulfone to sulfideLithium aluminum hydride, sodium borohydride
SubstitutionAlters aromatic rings through electrophilic substitutionHalogens, nitrating agents

Biological Applications

1. Drug Development:
The biological activity of this compound makes it a candidate for drug development targeting central nervous system disorders. Its interaction with neurotransmitter receptors suggests potential use in treating conditions such as depression or anxiety .

2. Antimicrobial Activity:
Research has indicated that compounds related to this compound exhibit antimicrobial properties. Studies have shown that modifications to the piperazine ring can enhance antibacterial efficacy against various strains .

3. Mechanism of Action:
The mechanism involves interactions between the piperazine ring and specific molecular targets within biological systems. The sulfone group enhances the compound's stability and bioavailability, which is critical for therapeutic effectiveness .

Industrial Applications

1. Material Science:
In materials science, this compound can be utilized in the production of advanced materials with specific electronic or optical properties. Its unique chemical structure allows for the design of polymers and composites that may have applications in electronics or photonics .

2. Synthesis of Heterocycles:
The compound is also involved in synthesizing heterocyclic compounds that have shown promise in various therapeutic areas such as anti-cancer and anti-inflammatory applications .

Case Studies

  • Pharmaceutical Research: A study demonstrated that derivatives of this compound exhibited significant activity against certain cancer cell lines, suggesting its potential as a lead compound in cancer drug development .
  • Antimicrobial Screening: Another investigation highlighted the antimicrobial properties of related piperazine compounds, indicating that structural modifications could lead to enhanced efficacy against resistant bacterial strains .

Mechanism of Action

The mechanism of action of Styryl[4-(4-fluorophenyl)piperazino] sulfone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the sulfone group may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Optical and Electronic Properties

  • Styryl Quinolines (e.g., 2d, 2e): Exhibit strong fluorescence in polar aprotic solvents (e.g., DMF) due to π-π* transitions enhanced by styryl groups. The 4-fluorophenyl substituent in 2b moderately increases π-delocalization compared to methoxy or phenyl groups . Styryl[4-(4-fluorophenyl)piperazino] Sulfone: Expected to show weaker fluorescence than styryl quinolines due to electron-withdrawing sulfone groups but may exhibit solvatochromism in polar solvents.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Key Feature Fluorescence (DMF) Bromine Addition Rate Biological Activity (IC₅₀)
Methyl Styryl Sulfone Low steric hindrance N/A High N/A
Styryl Quinoline 2b 4-Fluorophenyl substituent Moderate N/A N/A
Tamoxifen Analog 5c Piperazino group N/A N/A 2x Tamoxifen
Styryl[4-FPP] Sulfone Hybrid sulfone-piperazine-styryl Low (predicted) Moderate (predicted) Untested

Table 2: Structural Analogs and Suppliers

Compound Name CAS Number Supplier/Reference Key Application
5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine 865658-83-9 Matrix Scientific Kinase inhibition (research)
4-(4-Methylphenylsulfonyl)piperazin-1-ium N/A Acta Crystallographica Crystallography studies

Key Research Findings

  • Synthetic Challenges: Regioselective synthesis of ortho-isomers is favored under acidic conditions due to amino group protonation .
  • Fluorescence Limitations: Electron-withdrawing sulfone groups reduce π-delocalization compared to styryl quinolines, limiting optical applications .
  • Biological Potential: Piperazino-sulfone hybrids are understudied but share structural motifs with ER-positive breast cancer therapeutics .

Biological Activity

Styryl[4-(4-fluorophenyl)piperazino] sulfone is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the development of new therapeutic agents targeting the central nervous system (CNS). This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of a styryl group, a piperazine ring substituted with a fluorophenyl group, and a sulfone moiety. This structural configuration is believed to enhance its interaction with biological targets, contributing to its pharmacological profile.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter receptors. The piperazine ring is known to exhibit affinity for serotonin and dopamine receptors, while the sulfone group may improve the compound's stability and bioavailability. This dual mechanism suggests potential applications in treating psychiatric disorders and neurodegenerative diseases.

Anticancer Potential

The anticancer activity of related compounds has been documented extensively. For example, piperazine derivatives have demonstrated cytotoxic effects against several cancer cell lines. The potential for this compound to inhibit cancer cell proliferation warrants further investigation into its antitumor properties.

Case Studies and Experimental Data

  • Antimicrobial Screening : A study on piperazine derivatives indicated that modifications in structure significantly influenced antimicrobial potency. Compounds similar to this compound exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assays : Research involving structurally related compounds has shown promising results in inhibiting the growth of cancer cell lines. For instance, derivatives with piperazine rings have been associated with apoptosis in cancer cells, suggesting that this compound might exhibit similar effects .
  • Neuroprotective Effects : The potential neuroprotective properties of compounds containing piperazine are being explored in the context of neurodegenerative diseases. These studies often focus on the ability of such compounds to modulate neurotransmitter systems .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundStyryl + Piperazine + SulfonePotential CNS activity
Bis(4-fluorophenyl) sulfoneSulfone + FluorophenylModerate antibacterial activity
1,3,4-Thiadiazole derivativesVarious substitutionsAntimicrobial, anticancer

Q & A

Q. What synthetic methodologies are recommended for preparing Styryl[4-(4-fluorophenyl)piperazino] sulfone?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a piperazine derivative with a styryl sulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). For example, sulfonyl chlorides react with piperazine intermediates to form sulfonamide linkages, as demonstrated in the synthesis of quinolone derivatives . Optimization of reaction time (6–12 hours) and temperature (0–25°C) is critical to avoid side reactions. Purification typically involves column chromatography with ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the styryl double bond (δ 6.5–7.5 ppm) and sulfone group (δ ~3.5 ppm for adjacent protons). Mass spectrometry (FABMS or HRFABMS) validates molecular weight, with observed peaks matching calculated values (e.g., [M+H]+ at m/z 367.268) . Infrared (IR) spectroscopy identifies sulfone S=O stretches (~1300–1150 cm⁻¹). X-ray crystallography, as used in related piperazino-sulfone structures, resolves steric configurations .

Advanced Research Questions

Q. How do steric and electronic effects influence the sulfone group's reactivity in electrophilic addition reactions?

Steric hindrance from bulky substituents (e.g., phenyl groups) significantly reduces reaction rates. For example, bromine addition to methyl styryl sulfone proceeds 5× faster than phenyl styryl sulfone due to reduced shielding of the reactive site . Electronic effects are secondary but notable: electron-withdrawing groups (e.g., -CF₃) enhance sulfone electrophilicity, accelerating nucleophilic attacks. Computational modeling (DFT) can predict regioselectivity in such reactions.

Q. How can contradictions in reaction kinetic data be resolved when comparing derivatives with different substituents?

Discrepancies often arise from competing steric and electronic influences. For instance, a 4-trifluoromethylphenyl group may increase electronic activation but introduce steric bulk, leading to conflicting rate trends. Systematic variation of substituents (e.g., para vs. meta positions) and controlled kinetic studies (e.g., UV-Vis monitoring of bromine consumption) can isolate these factors . Data normalization to molar refractivity or Taft parameters may reconcile apparent contradictions.

Q. What strategies improve the compound's stability under experimental storage or reaction conditions?

Stability is enhanced by avoiding protic solvents (e.g., water), which can hydrolyze the sulfone group. Storage in inert atmospheres (argon) at –20°C in amber vials prevents photodegradation. During reactions, exclusion of moisture (via molecular sieves) and use of stabilizers (e.g., BHT) mitigate radical-mediated decomposition. Thermal stability assays (TGA/DSC) should precede high-temperature applications .

Data-Driven Research Challenges

Q. How to design structure-activity relationship (SAR) studies for sulfone-containing analogs in biochemical assays?

Focus on modifying the styryl moiety (e.g., introducing halogens or methyl groups) while keeping the piperazino-sulfone core constant. In vitro assays (e.g., enzyme inhibition) should correlate substituent effects with activity. For example, 4-fluorophenyl groups enhance binding affinity to certain kinases due to fluorine's electronegativity, while bulkier groups reduce solubility . Dose-response curves and molecular docking simulations validate hypotheses.

Q. What analytical methods detect and quantify byproducts during large-scale synthesis?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) resolves unreacted starting materials and sulfone-oxidized byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile impurities. Quantification via external calibration curves ensures <1% impurity thresholds. For non-volatile byproducts, LC-MS/MS in MRM mode provides high sensitivity .

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